molecular formula C14H15NO2S B411135 2,5-dimethyl-N-phenylbenzenesulfonamide CAS No. 26004-47-7

2,5-dimethyl-N-phenylbenzenesulfonamide

Cat. No.: B411135
CAS No.: 26004-47-7
M. Wt: 261.34g/mol
InChI Key: LSOOUNUKEYOOMF-UHFFFAOYSA-N
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Description

2,5-Dimethyl-N-phenylbenzenesulfonamide is an organic compound with the molecular formula C14H15NO2S and a molecular weight of 261.34 g/mol . It is a derivative of benzenesulfonamide, characterized by the presence of two methyl groups at the 2 and 5 positions of the benzene ring and a phenyl group attached to the sulfonamide nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-phenylbenzenesulfonamide typically involves the sulfonation of 2,5-dimethylbenzenamine (2,5-xylidine) with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dimethyl-N-phenylbenzenesulfonamide has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. This mechanism is similar to that of other sulfonamide drugs, which act as competitive inhibitors of enzymes like dihydropteroate synthase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethyl-N-phenylbenzenesulfonamide is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological activity. The presence of these groups can enhance its stability and alter its interaction with molecular targets compared to other similar compounds .

Properties

IUPAC Name

2,5-dimethyl-N-phenylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-11-8-9-12(2)14(10-11)18(16,17)15-13-6-4-3-5-7-13/h3-10,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSOOUNUKEYOOMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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